1-Ethyltetradecyl 5-oxo-L-prolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyltetradecyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C21H39NO3 and a molecular weight of 353.54 g/mol . It is an ester derivative of 5-oxo-L-proline and is characterized by its unique structure, which includes an ethyltetradecyl group attached to the 5-oxo-L-proline moiety
Vorbereitungsmethoden
The synthesis of 1-ethyltetradecyl 5-oxo-L-prolinate typically involves esterification reactions. One common method includes the reaction of 5-oxo-L-proline with ethyltetradecanol in the presence of an acid catalyst . The reaction conditions often involve heating the reactants under reflux to facilitate the formation of the ester bond. Industrial production methods may utilize continuous flow reactors to enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
1-Ethyltetradecyl 5-oxo-L-prolinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Ethyltetradecyl 5-oxo-L-prolinate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-ethyltetradecyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. The ester group allows it to participate in ester hydrolysis reactions, releasing the active 5-oxo-L-proline moiety . This moiety can then interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1-Ethyltetradecyl 5-oxo-L-prolinate can be compared with other ester derivatives of 5-oxo-L-proline, such as:
- 1-Methyltetradecyl 5-oxo-L-prolinate
- 1-Butyltetradecyl 5-oxo-L-prolinate
- 1-Hexyltetradecyl 5-oxo-L-prolinate
These compounds share similar structural features but differ in the length and nature of the alkyl chain attached to the ester group . The unique ethyltetradecyl group in this compound imparts distinct physicochemical properties, making it suitable for specific applications where other derivatives may not be as effective .
Eigenschaften
CAS-Nummer |
37673-30-6 |
---|---|
Molekularformel |
C21H39NO3 |
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
hexadecan-3-yl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C21H39NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-18(4-2)25-21(24)19-16-17-20(23)22-19/h18-19H,3-17H2,1-2H3,(H,22,23)/t18?,19-/m0/s1 |
InChI-Schlüssel |
GYCALDUKXYELNL-GGYWPGCISA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC(CC)OC(=O)[C@@H]1CCC(=O)N1 |
Kanonische SMILES |
CCCCCCCCCCCCCC(CC)OC(=O)C1CCC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.